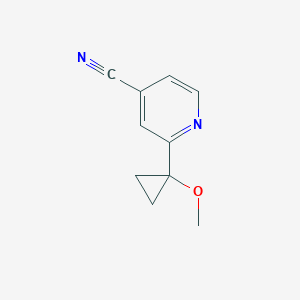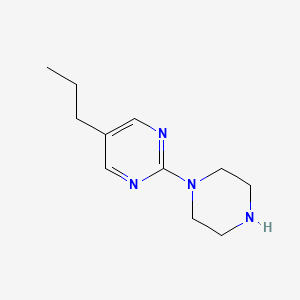
2-(1-Methoxycyclopropyl)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methoxycyclopropyl)isonicotinonitrile is an organic compound with the molecular formula C10H10N2O. This compound features a cyclopropyl ring substituted with a methoxy group and an isonicotinonitrile moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclopropyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with a methoxycyclopropyl derivative. One common method includes the use of a cyclopropylcarbinol intermediate, which is then methoxylated and subsequently reacted with isonicotinonitrile under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methoxycyclopropyl)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Methoxycyclopropyl)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, including polymers and advanced composites
Mecanismo De Acción
The mechanism of action of 2-(1-Methoxycyclopropyl)isonicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinonitrile: An organic compound with a similar nitrile group attached to a pyridine ring.
Isonicotinonitrile: A structural isomer of nicotinonitrile with the nitrile group attached to a different position on the pyridine ring.
Uniqueness
2-(1-Methoxycyclopropyl)isonicotinonitrile is unique due to the presence of the methoxycyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-(1-methoxycyclopropyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-13-10(3-4-10)9-6-8(7-11)2-5-12-9/h2,5-6H,3-4H2,1H3 |
Clave InChI |
CJRMTWOIYGLYDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC1)C2=NC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid](/img/structure/B13669673.png)








